![molecular formula C18H19NSe B12615299 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate CAS No. 919488-42-9](/img/structure/B12615299.png)
4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate is an organoselenium compound Organoselenium compounds are known for their diverse biological activities, including anticancer, antioxidant, and chemopreventive properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate typically involves the reaction of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl bromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its chemopreventive effects and potential therapeutic applications.
Industry: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate involves its interaction with cellular components. The selenium atom can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative without the selenocyanate group.
1,4-Phenylenebis(methylene)selenocyanate: Another organoselenium compound with similar biological activities.
Uniqueness
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate is unique due to the presence of both the biphenyl and selenocyanate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
919488-42-9 |
|---|---|
Fórmula molecular |
C18H19NSe |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
4-[4-(4-methylphenyl)phenyl]butyl selenocyanate |
InChI |
InChI=1S/C18H19NSe/c1-15-5-9-17(10-6-15)18-11-7-16(8-12-18)4-2-3-13-20-14-19/h5-12H,2-4,13H2,1H3 |
Clave InChI |
AZVKWIYCVGTVSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


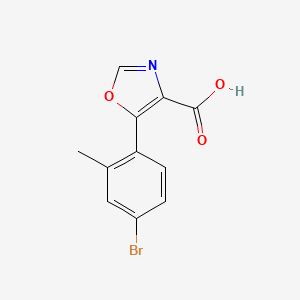

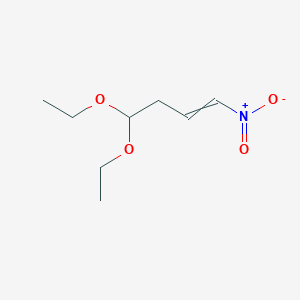
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)

![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
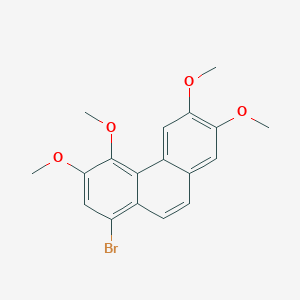
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
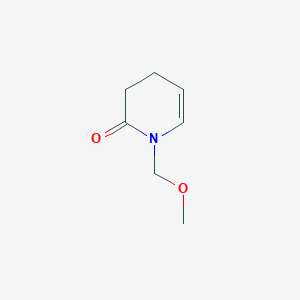
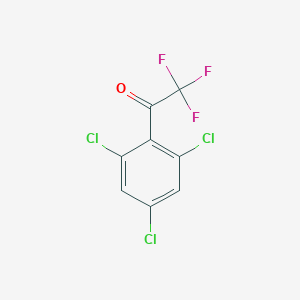
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
